1-Decanol, 10-(phenylmethoxy)- 1-Decanol, 10-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 95331-19-4
VCID: VC14132016
InChI: InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2
SMILES:
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol

1-Decanol, 10-(phenylmethoxy)-

CAS No.: 95331-19-4

Cat. No.: VC14132016

Molecular Formula: C17H28O2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

1-Decanol, 10-(phenylmethoxy)- - 95331-19-4

Specification

CAS No. 95331-19-4
Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
IUPAC Name 10-phenylmethoxydecan-1-ol
Standard InChI InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2
Standard InChI Key BPFYMFDSWHAWCE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCCCCCCCCCO

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Structure

The IUPAC name for this compound is 10-phenylmethoxydecan-1-ol, reflecting its decanol backbone substituted at the 10-position with a phenylmethoxy group . The structure comprises a 10-carbon aliphatic chain terminated by a hydroxyl group (-OH) at the first carbon and a benzyl ether (-O-CH2_2-C6_6H5_5) at the tenth carbon.

Table 1: Key Identifiers of 1-Decanol, 10-(Phenylmethoxy)-

PropertyValueSource
CAS Registry Number95331-19-4
Molecular FormulaC17H28O2\text{C}_{17}\text{H}_{28}\text{O}_{2}
Molecular Weight264.4 g/mol
InChI KeyBPFYMFDSWHAWCE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COCCCCCCCCCCO

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Characteristic peaks for hydroxyl (3200–3600 cm1^{-1}), ether (C-O-C, 1100–1250 cm1^{-1}), and aromatic C-H (3000–3100 cm1^{-1}) stretches are expected.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would show signals for the benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.3–3.7 ppm), and terminal -OH (δ 1.5–2.0 ppm) .

Synthesis and Production

Hydrogenation of Decenal Derivatives

A patented method for synthesizing decanol derivatives involves the liquid-phase hydrogenation of decenal using a fixed-bed reactor with a nickel-based catalyst . While this process specifically targets unsubstituted decanol, analogous routes may apply to 10-(phenylmethoxy)-decan-1-ol by introducing the benzyl ether group prior to hydrogenation. Key parameters include:

  • Temperature: 50–200°C

  • Pressure: 0.5–8.0 MPa

  • Catalyst: Nickel supported on organic polymer carriers .

Etherification Strategies

The benzyl ether moiety is likely introduced via Williamson ether synthesis, where 10-bromo-1-decanol reacts with benzyl alcohol under basic conditions. Alternative approaches may utilize Mitsunobu reactions or nucleophilic substitution with benzyl chloride.

Physicochemical Properties

Table 2: Predicted Physical Properties

PropertyValue
Boiling Point~400°C (estimated)
Melting Point50–60°C (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DCM)

Reactivity Profile

  • Hydroxyl Group: Participates in esterification, oxidation, and nucleophilic substitution.

  • Benzyl Ether: Susceptible to acid-catalyzed cleavage or hydrogenolytic debenzylation.

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